Bz-Arg-OH

Overview

Description

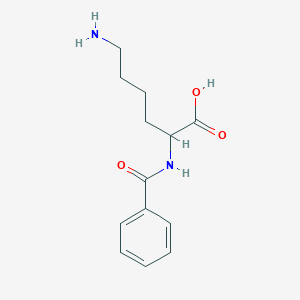

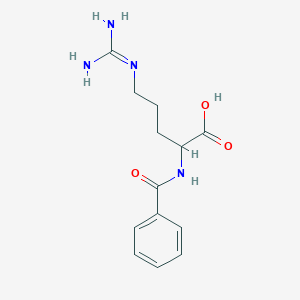

Bz-Arg-OH is an organic compound with the molecular formula C13H18N4O3. It is a derivative of the amino acid L-arginine, where the alpha-amino group is substituted with a benzoyl group. This compound is known for its use as a substrate in enzymatic assays, particularly for proteolytic enzymes like trypsin.

Mechanism of Action

Target of Action

Benzoyl-L-arginine, also known as Bz-Arg-OH, primarily targets proteases . Proteases are enzymes that catalyze proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids. They play a crucial role in numerous biological processes, including digestion, immune response, cell cycle progression, and apoptosis .

Mode of Action

This compound interacts with its target proteases through a process known as hydrolysis . During this process, this compound binds to the protease, leading to the cleavage of the acyl-carbon-ethereal oxygen bond . This interaction results in the formation of an acylenzyme intermediate . The intermediate can then be attacked by a nucleophile such as an amino-containing component or water, leading to the formation of a peptide bond .

Biochemical Pathways

The interaction of this compound with proteases affects the proteolytic pathways. Proteolysis is a critical biochemical pathway involved in protein catabolism, digestion, and other cellular functions . By acting on proteases, this compound can influence these pathways and their downstream effects.

Result of Action

The action of this compound on proteases leads to the hydrolysis of N-acylamino acid esters . This can result in various molecular and cellular effects, depending on the specific biological context. For instance, in the context of peptide synthesis, this compound can facilitate the formation of peptide bonds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of water can facilitate the hydrolysis process . Additionally, the pH, temperature, and other conditions of the environment can impact the activity and stability of both this compound and the proteases it targets.

Biochemical Analysis

Biochemical Properties

Benzoyl-L-arginine is known to interact with several enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme trypsin, which specifically hydrolyzes the carboxy-terminal peptide bonds of arginine residues . The interaction between Benzoyl-L-arginine and trypsin is of particular interest due to its specificity and the potential for use in various biochemical applications .

Cellular Effects

The effects of Benzoyl-L-arginine on cells are diverse and complex. It influences cell function by interacting with various cell signaling pathways, affecting gene expression, and altering cellular metabolism. The exact nature of these effects is dependent on the specific cellular context and the other biomolecules present .

Molecular Mechanism

At the molecular level, Benzoyl-L-arginine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it acts as a substrate for trypsin, leading to the hydrolysis of peptide bonds and the subsequent breakdown of proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzoyl-L-arginine can change over time. This includes changes in the compound’s stability, degradation, and long-term effects on cellular function. These temporal effects are often studied in in vitro or in vivo studies to better understand the compound’s biochemical properties .

Metabolic Pathways

Benzoyl-L-arginine is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels. These interactions and effects are crucial for understanding the compound’s role in metabolism .

Transport and Distribution

Benzoyl-L-arginine is transported and distributed within cells and tissues in a manner that depends on various factors, including the presence of transporters or binding proteins. Its localization or accumulation can also be affected by these factors .

Subcellular Localization

The subcellular localization of Benzoyl-L-arginine can affect its activity or function. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bz-Arg-OH can be synthesized through the reaction of L-arginine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the benzoyl group attaching to the alpha-amino group of L-arginine.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bz-Arg-OH undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to yield L-arginine and benzoic acid.

Oxidation and Reduction: It can participate in redox reactions, although these are less common.

Substitution: The benzoyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Hydrolysis: Typically performed in acidic or basic conditions using water as the solvent.

Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide.

Substitution: Requires specific reagents depending on the desired substitution.

Major Products

Hydrolysis: Produces L-arginine and benzoic acid.

Oxidation: May yield oxidized derivatives of the compound.

Substitution: Results in various substituted derivatives depending on the reagents used.

Scientific Research Applications

Bz-Arg-OH is widely used in scientific research due to its role as a substrate for proteolytic enzymes. Some of its applications include:

Enzymatic Assays: Used to measure the activity of enzymes like trypsin and chymotrypsin.

Biochemical Research: Helps in studying enzyme kinetics and mechanisms.

Medical Research: Utilized in assays to understand the role of proteolytic enzymes in diseases.

Industrial Applications: Employed in the production of enzyme-based products and in quality control processes.

Comparison with Similar Compounds

Similar Compounds

N-alpha-Benzoyl-DL-arginine: A racemic mixture of D- and L-arginine derivatives.

Bz-Arg-OH ethyl ester: An esterified form of this compound.

This compound p-nitroanilide: A chromogenic substrate for proteolytic enzymes.

Uniqueness

This compound is unique due to its specific interaction with proteolytic enzymes and its use in enzymatic assays. Its structure allows for easy cleavage by enzymes, making it a valuable tool in biochemical research and industrial applications.

Properties

IUPAC Name |

(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O3/c14-13(15)16-8-4-7-10(12(19)20)17-11(18)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,17,18)(H,19,20)(H4,14,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYYQCDERUOEFI-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315997 | |

| Record name | Benzoyl-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154-92-7 | |

| Record name | Benzoyl-L-arginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoyl-L-arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-α-benzoyl-L-arginine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Benzoyl-L-arginine interact with trypsin-like enzymes?

A1: Benzoyl-L-arginine acts as a substrate for trypsin-like enzymes. [, , , , , , ] These enzymes typically cleave peptide bonds after arginine or lysine residues. The benzoyl group and the ester linkage in BAEE mimic the natural peptide bond structure, allowing it to bind to the enzyme's active site. [, ]

Q2: What are the downstream effects of Benzoyl-L-arginine hydrolysis by these enzymes?

A2: The hydrolysis of BAEE by trypsin-like enzymes results in the cleavage of the ester bond, releasing N-α-benzoyl-L-arginine and ethanol. [] This reaction can be monitored spectrophotometrically, providing a convenient way to assess enzyme activity. [, , ]

Q3: What is the molecular formula and weight of Benzoyl-L-arginine?

A3: The molecular formula of Benzoyl-L-arginine is C13H18N4O3. Its molecular weight is 278.31 g/mol.

Q4: What are the applications of Benzoyl-L-arginine in studying enzyme kinetics?

A4: Due to its well-characterized hydrolysis by trypsin-like enzymes, BAEE serves as a valuable tool in studying enzyme kinetics. Researchers can determine kinetic parameters like Km (Michaelis constant) and Vmax (maximum velocity) for these enzymes using BAEE as a substrate. [, , , ]

Q5: Are there other applications of Benzoyl-L-arginine besides enzyme kinetics studies?

A5: While primarily known for its use in enzyme studies, researchers have investigated the potential vasodilatory properties of BAEE. [, , ] Some studies suggest that BAEE might induce vasodilation through mechanisms involving the endothelium and potentially nitric oxide release, although further research is needed to fully elucidate this effect. [, ]

Q6: How do structural modifications of Benzoyl-L-arginine affect its interaction with trypsin-like enzymes?

A6: Modifications to the benzoyl group, the ester linkage, or the arginine moiety can significantly influence BAEE's interaction with trypsin-like enzymes. For instance, replacing the ester with an amide group can alter the rate of hydrolysis. [, ] Similarly, the presence of a beta-methylene group in the arginine moiety, as seen in N-benzoyl-L-arginine-p-nitroanilide, can enhance its susceptibility to trypsin-catalyzed hydrolysis. []

Q7: What in vitro models have been used to study the effects of Benzoyl-L-arginine?

A7: Researchers have utilized various in vitro models to study the effects of BAEE, including isolated enzyme preparations, [, , , ] isolated blood vessels, [, ] and cell cultures. [] These models allow for controlled investigation of BAEE's interaction with specific targets.

Q8: How is the hydrolysis of Benzoyl-L-arginine typically monitored in laboratory settings?

A8: Spectrophotometry is commonly used to monitor BAEE hydrolysis. The reaction releases a product that absorbs light at a specific wavelength, allowing for continuous monitoring of the reaction rate and determination of enzyme activity. [, ]

Q9: Are there any alternative substrates to Benzoyl-L-arginine for studying trypsin-like enzyme activity?

A9: Yes, several alternatives to BAEE exist for studying trypsin-like enzymes. These include:

- N-α-Benzoyl-L-arginine-p-nitroanilide (BAPNA): BAPNA offers higher sensitivity than BAEE due to the strong absorbance of the released p-nitroaniline product. [, , , ]

- N-α-Tosyl-L-arginine methyl ester (TAME): TAME is another commonly used substrate for trypsin and related enzymes. [, ]

- Azocasein: Azocasein, a protein substrate, can be used to assess the general proteolytic activity of trypsin-like enzymes. [, ]

Q10: What are the potential cross-disciplinary applications of Benzoyl-L-arginine research?

A10: While BAEE is primarily a biochemical tool, research on its vasodilatory properties could have implications for:

- Pharmacology: Understanding BAEE's mechanism of action could contribute to developing novel vasodilators or therapeutic strategies for cardiovascular diseases. []

- Ophthalmology: The potential ocular hypotensive effects of BAEE warrant further investigation for treating glaucoma or other ocular diseases. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.